N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
CAS No.: 894031-45-9
VCID: VC6328630
Molecular Formula: C22H21N5O3S
Molecular Weight: 435.5
* For research use only. Not for human or veterinary use.
![N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide - 894031-45-9](/images/structure/VC6328630.png)
Description |
The compound "N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b] triazol-6-yl)ethyl)oxalamide" is a synthetic organic molecule characterized by its oxalamide backbone functionalized with a methoxyphenyl group and a thiazolo[3,2-b] triazole scaffold. These structural features suggest potential biological activity and utility in medicinal chemistry. Key Features:
Synthesis PathwaysWhile specific synthesis details for this compound are unavailable in the search results, similar compounds are synthesized through multistep reactions involving:
General Scheme:
Structural AnalysisThe structure of "N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b] triazol-6-yl)ethyl)oxalamide" can be characterized using advanced spectroscopic techniques:
Biological ActivityCompounds containing thiazolo-triazole scaffolds are known for diverse biological activities:
These properties suggest that "N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b] triazol-6-yl)ethyl)oxalamide" may exhibit similar pharmacological potential. Potential ApplicationsGiven its structural features:
Data Table: Comparison with Related Compounds |
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CAS No. | 894031-45-9 |
Product Name | N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide |
Molecular Formula | C22H21N5O3S |
Molecular Weight | 435.5 |
IUPAC Name | N'-(2-methoxyphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Standard InChI | InChI=1S/C22H21N5O3S/c1-14-7-9-15(10-8-14)19-25-22-27(26-19)16(13-31-22)11-12-23-20(28)21(29)24-17-5-3-4-6-18(17)30-2/h3-10,13H,11-12H2,1-2H3,(H,23,28)(H,24,29) |
Standard InChIKey | NFCVKNAGVCBZHY-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4OC |
Solubility | not available |
PubChem Compound | 18564704 |
Last Modified | Aug 18 2023 |
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